5-Aminoindan
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZOBYWGWKNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179182 | |
| Record name | Indan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24425-40-9 | |
| Record name | 5-Aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | INDAN-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z93Y93WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Aminoindan
Enantioselective Synthesis Strategies for Chiral Aminoindane Derivatives
The development of methods to synthesize specific, single-enantiomer forms of aminoindane derivatives is a critical focus in chemistry, largely because of their significance as building blocks for pharmaceuticals. A variety of sophisticated strategies have been established to control the three-dimensional structure of these molecules during synthesis.
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For instance, enantioselective syntheses of (R)‐ and (S)‐2‐N‐carbomethoxy‐5‐aminoindanes have been developed using (R)- and (S)-phenylalanines, respectively. researchgate.netingentaconnect.comtandfonline.comtandfonline.com This process begins with an intramolecular Friedel–Crafts reaction of an N-protected phenylalanine to create a chiral indanone intermediate. researchgate.netingentaconnect.comtandfonline.comtandfonline.com This key step establishes the indane core while preserving the original stereochemistry from the amino acid. Subsequent chemical modifications, including reduction and nitration followed by another reduction, yield the final chiral aminoindane product. researchgate.netingentaconnect.comtandfonline.comtandfonline.com
Asymmetric catalysis is a powerful technique for creating chiral molecules. In this approach, a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Transition metals like rhodium, ruthenium, and iridium are often used in these catalysts. google.comajchem-b.com For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities (up to 95% ee). acs.org Similarly, ruthenium-based catalysts are effective for the asymmetric transfer hydrogenation of ketones, a key step in producing chiral alcohols which are precursors to aminoindanes. ajchem-b.comresearchgate.net These catalysts, when combined with chiral ligands, can achieve high levels of stereocontrol in the reduction of various unsaturated precursors. ajchem-b.comnih.gov
Table 1: Examples of Asymmetric Catalysis for Indanone/Indane Derivatives
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Rhodium/MonoPhos | Pinacolborane chalcone | 3-Aryl-1-indanone | Up to 95% acs.org |
| Ruthenium(II)/Ts-DENEB | Racemic 3-aryl-1-indanones | Chiral 3-aryl-1-indanols | High (via Kinetic Resolution) researchgate.net |
| Scandium/Chiral Ligand | Aromatic aldimines and alkenes | Multisubstituted 1-aminoindanes | Up to >99% acs.orgacs.orgnih.gov |
Diastereoselective strategies involve converting a prochiral starting material into a chiral molecule that contains a directing group, known as a chiral auxiliary. This auxiliary guides the subsequent chemical transformations to favor the formation of one diastereomer. For the synthesis of chiral aminoindanes, this can involve the diastereoselective hydrogenation of an imine formed from an indanone and a chiral amine, such as 1-phenylethylamine. ethz.ch The chiral auxiliary is later removed to yield the desired enantiomerically enriched aminoindan. ethz.ch For example, (R)-1-aminoindane can be prepared via diastereoselective hydrogenation of an imine intermediate over a Palladium on carbon (Pd/C) catalyst, achieving a diastereomeric excess (de) of up to 86%. ethz.ch Another method involves the diastereoselective reduction of a chiral 2-N-carbomethoxy-1-indanone to a 1-hydroxy-2-N-carbomethoxyindane, a key step in syntheses starting from phenylalanine. researchgate.netingentaconnect.comtandfonline.comtandfonline.com
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Enzymatic kinetic resolution is a common method for separating a racemic mixture of aminoindanes. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high purity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for this purpose. researchgate.netacs.org For example, in a dynamic kinetic resolution (DKR) process, racemic 1-aminoindane can be converted to a single enantiomer of an acylated product with high yield and enantioselectivity (>96% ee). acs.org This DKR combines the lipase-catalyzed resolution with a metal catalyst (e.g., palladium nanoparticles) that continuously racemizes the unreacted enantiomer, allowing for a theoretical yield of 100% of the desired single enantiomer product. acs.orgresearchgate.net
Diastereoselective Reduction and Functionalization
Regioselective Functionalization and Derivatization of the 5-Aminoindan Core
Targeted modification of the this compound structure is essential for creating new molecules with specific properties.
Propionylation involves the addition of a propionyl group to the nitrogen atom of the 5-amino group. This is a common derivatization step in the synthesis of various compounds. The reaction is typically performed by treating a this compound precursor with an acylating agent like propionyl chloride or propionic anhydride. To prevent unwanted side reactions, such as hydrolysis of the acylating agent, the reaction is conducted under anhydrous (water-free) conditions in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Nitration Reactions
Nitration is a fundamental reaction for introducing a nitro group onto the indan (B1671822) skeleton, which can then be reduced to the corresponding amine. The direct nitration of indane can be challenging due to the potential for multiple products and harsh reaction conditions.
A common strategy involves the nitration of an N-protected 2-aminoindan (B1194107) derivative. For instance, (R)- and (S)-2-N-carbomethoxy-5-aminoindanes have been synthesized from the corresponding phenylalanines. researchgate.net This process begins with a Friedel-Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone. Following diastereoselective reduction to a 1-hydroxy-2-N-carbomethoxyindane and protection of the hydroxyl group, regioselective nitration yields a 6-nitroindane intermediate. Subsequent hydrogenation of the nitro group affords the target (R)- or (S)-2-N-carbomethoxy-5-aminoindane. researchgate.net
Another approach involves the direct nitration of trans-1-aminoindan-2-ol, which results in the formation of sulfuric acid mono-(rac-trans-1-amino-6-nitroindan-2-yl) ester in quantitative yield. researchgate.net This intermediate can then be converted to racemic trans-1-amino-6-nitroindan-2-ol. researchgate.net
The synthesis of 6-aminoindan-1-one and 7-amino-5,6-dimethoxyindan-1-one has been achieved through the nitration of the corresponding indanones, followed by a selective palladium-catalyzed reduction under mild conditions. researchgate.net Additionally, 5-nitroindan has been prepared from this compound. core.ac.uk
The nitration of aromatic compounds is typically achieved by reacting them with nitric acid in the presence of a sulfuric acid catalyst. orgoreview.com This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the aromatic substitution reaction. orgoreview.com
Halogenation Strategies for Iodoindane Isomers
Halogenation, particularly iodination, of the this compound scaffold is a key transformation for producing intermediates used in various research applications. The synthesis of 4- and 5-iodo-2-aminoindan (4-IAI and 5-IAI) has been reported, starting from 2-aminoindan (2-AI). researchgate.netdea.gov
The synthetic route involves the conversion of 2-AI to its N-trifluoroacetyl derivative. researchgate.netdea.gov This protected intermediate is then subjected to iodination, which yields a mixture of the 5-iodo- and 4-iodo-2-aminoindan-TFA derivatives. researchgate.netdea.gov These isomers can be separated using column chromatography. The final step is the deprotection of the trifluoroacetyl group to yield 5-IAI and 4-IAI. researchgate.netdea.gov
The use of iodoindane cores allows for separate modification of multiple substituents, which facilitates catalyst diversification and optimization in various chemical reactions. acs.orgacs.org In some instances, halogenated purine (B94841) derivatives have been synthesized where a halogen, such as iodine, is incorporated into the structure. google.com
Acylation Reactions and Amide Bond Formation
Acylation reactions are crucial for the synthesis of amide derivatives of this compound, which are important intermediates in drug discovery. The formation of an amide bond, known as N-acylation, can be achieved through various methods. uclan.ac.ukasiaresearchnews.com
One common method involves the reaction of an amine with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For example, 5-amino-2-propionamidoindan (B8340372) is synthesized by the propionylation of a this compound precursor using propionyl chloride or propionic anhydride. These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent hydrolysis.
Enzyme-catalyzed acylation reactions offer a versatile and selective method for producing optically active esters and amides. researchgate.net Hydrolases, particularly lipases, have been effectively used in organic media for these transformations. researchgate.net For instance, a dynamic kinetic resolution (DKR) catalyzed by Candida antarctica lipase B (CALB) and a palladium nanocatalyst has been employed in the synthesis of (R)-2,3-dihydro-1-indanamine. researchgate.net
Novel one-pot reactions have been developed to improve the efficiency of N-acylation for less reactive nitrogen-containing heterocyclic compounds. asiaresearchnews.com These methods can achieve high yields without the need for special equipment or heat. asiaresearchnews.com
| Reactants | Acylating Agent | Conditions | Product | Yield | Purity | Reference |
| This compound | Propionyl chloride | DCM, 0–5°C, 4 hours | 5-amino-2-propionamidoindan intermediate | - | - | |
| Racemic aminoindan | - | DKR with CALB and Pd nanocatalyst | (R)-2,3-dihydro-1-indanamine | >90% | >99% ee | researchgate.net |
| Nitrogen-containing heterocyclic compounds | Carboxylic acid | DMAPO, Boc₂O | Amide compounds | >85% for 104 compounds | - | asiaresearchnews.com |
| Table 1: Examples of Acylation Reactions and Amide Bond Formation |
Novel Synthetic Routes and Process Development
Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound and its derivatives. These methods often focus on green chemistry principles, such as reducing reaction times and using less hazardous reagents.
Microwave-Assisted Synthesis for 5-Aminoindanones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those related to the indan scaffold.
A notable application is the microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids in water, which provides a sustainable and efficient route to these biologically active compounds. beilstein-journals.org While not directly synthesizing this compound, this method highlights the potential of microwave irradiation for related structures. Another example is the rapid, solventless microwave-assisted synthesis of 3-substituted coumarins and benzocoumarins from enaminones. mdpi.com
Microwave irradiation has also been used in the Gewald reaction to produce 3,5-disubstituted 2-aminothiophenes from arylacetaldehydes, significantly reducing reaction times and improving yields compared to conventional heating. organic-chemistry.org These examples demonstrate the broad applicability and advantages of microwave-assisted synthesis in preparing complex organic molecules, suggesting its potential for the efficient synthesis of 5-aminoindanones.
Cyclization Reactions and Ring Closure Methodologies
Cyclization reactions are fundamental to the construction of the indan ring system. Various strategies have been developed to achieve this key transformation.
A one-pot strategy for the synthesis of masked 3-aminoindan-1-ones involves a Heck addition of an aryl triflate to a vinyl ether, followed by iminium ion formation and subsequent tandem cyclization. beilstein-journals.org The ratio of reactants, particularly the amine, is crucial to prevent the formation of side products. beilstein-journals.org
Another approach involves the cyclization of benzaldehyde (B42025) or its derivatives to form an indene (B144670) ring, with the simultaneous formation of an amide bond at the 2-position. google.com This is followed by further transformations to yield 2-aminoindan derivatives. google.com
Radical cyclization is another powerful method for forming five-membered rings. harvard.eduvanderbilt.edu The 5-exo-trig cyclization is kinetically favored over the 6-endo-trig cyclization due to better orbital overlap. harvard.edu
Acid-catalyzed cyclization is employed after propionylation to facilitate intramolecular amide bond formation, leading to yields of 70-85%.
Hofmann Degradation in Aminoindan Synthesis
The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate. wikipedia.org
In the context of aminoindan synthesis, the Hofmann degradation has been utilized in a multi-step process. google.com A key step involves the Hofmann degradation of an amide at the 2-position of an indene ring to convert it into an amino group. google.com This reaction is typically carried out in the presence of a hypochlorite (B82951) or hypobromite (B1234621) and a basic compound like sodium hydroxide. google.com
Reactivity Studies and Mechanistic Investigations
The reactivity of this compound is characterized by the interplay between the nucleophilic amino group and the aromatic indan backbone. This section delves into specific transformations and the mechanistic principles that govern them.
Acid-Catalyzed Cyclization Mechanisms
Acid-catalyzed cyclization reactions involving this compound and its derivatives are pivotal for the synthesis of complex heterocyclic structures. These reactions typically proceed through the formation of an electrophilic intermediate that is subsequently attacked by the electron-rich aromatic ring.
A prominent example of such cyclizations is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is initiated by the formation of an iminium ion from the amine and the carbonyl compound under acidic conditions. wikipedia.orgdepaul.edu This electrophilic iminium ion is then attacked by the aromatic ring to form a new heterocyclic ring. wikipedia.org The efficiency of the Pictet-Spengler reaction is often enhanced when the aromatic ring is electron-rich, a condition met by the this compound scaffold. wikipedia.org
Another significant acid-catalyzed cyclization is the Bischler-Napieralski reaction , which transforms β-arylethylamides into 3,4-dihydroisoquinolines using dehydrating acids like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.orgwikipedia.org The mechanism is thought to involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The choice of reagent and reaction conditions can influence the prevailing mechanistic pathway. wikipedia.org For substrates with less activated aromatic rings, more forceful conditions, such as P₂O₅ in refluxing POCl₃, are often necessary to drive the cyclization. organic-chemistry.org
The synthesis of various aminoindane analogues can be achieved through the intramolecular cyclization of acyl chloride derivatives of 3-phenyl-2-propanoic acid. unodc.org Furthermore, enantioselective synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes has been described starting from the corresponding phenylalanines. researchgate.net This process involves a Friedel-Crafts reaction to form a chiral 2-N-carbomethoxy-1-indanone, which after several steps including a regioselective nitration and hydrogenation, yields the target this compound derivative. researchgate.net
| Reaction Name | Reactants | Key Intermediate | Product Type |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline / Tetrahydro-β-carboline |
| Bischler-Napieralski | β-arylethylamide | Nitrilium ion / Imine-ester | 3,4-Dihydroisoquinoline |
| Friedel-Crafts (intramolecular) | N-carbomethoxy phenylalanine derivative | Acylium ion | 2-N-carbomethoxy-1-indanone |
Thermal Decomposition Pathways and Imminium Methide Intermediates
The thermal behavior of this compound and its derivatives can lead to the formation of reactive intermediates and subsequent decomposition or rearrangement products. Thermal decomposition can result in the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides. fishersci.fisynquestlabs.com
A notable example is the thermal decomposition of 5-dimethylamino-1-aminoindan. This process is proposed to proceed through the formation of a putative iminium methide intermediate . nih.govacs.org This highly reactive species can then participate in further reactions. For instance, in the presence of 6-chlorouracil, the iminium methide intermediate derived from 5-dimethylamino-1-aminoindan reacts to form a 5-indanyl-6-chlorouracil derivative. nih.govacs.orgsigmaaldrich.com
Studies on the pyrolysis of related iodoindene isomers suggest that the C-I bond is weaker than the C-Br bond, which could lead to the formation of σ radicals localized on the phenyl ring of the indene structure upon pyrolysis. uhmreactiondynamics.org While not directly on this compound, this indicates that the thermal decomposition of halogenated this compound derivatives could also proceed via radical pathways involving the homolytic cleavage of the carbon-halogen bond.
| Precursor | Key Intermediate | Reaction Condition | Product |
| 5-Dimethylamino-1-aminoindan | Iminium methide | Thermal decomposition | 5-Indanyl-6-chlorouracil derivative (in presence of 6-chlorouracil) nih.govacs.org |
| Iodoindenes (by analogy) | σ radicals | Pyrolysis (1500 K) | Not specified for this compound |
Copper-Salt-Controlled Reactions and Free Radical Mediated Ring-Opening
Copper salts are versatile catalysts and reagents in organic synthesis, capable of mediating a variety of transformations, including cross-coupling and radical reactions. In the context of this compound, copper-catalyzed reactions can be employed to form new carbon-nitrogen and carbon-carbon bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. jk-sci.comwikipedia.org While palladium is the primary catalyst, the principles are relevant to copper-catalyzed C-N coupling reactions, often referred to as the Ullmann condensation. These reactions involve the oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com The use of specific ligands can significantly influence the efficiency and scope of these transformations. wikipedia.orgnrochemistry.com
Copper salts can also control reactions involving donor-acceptor cyclopropanes. For instance, in the presence of CuX₂ (where X is a halogen), cyclopropanes can undergo a formal umpolung 1,3-aminohalogenation through a free radical mediated ring-opening process . researchgate.net This type of reactivity highlights the ability of copper to initiate radical pathways, which could be applicable to appropriately substituted this compound derivatives.
Furthermore, copper-catalyzed three-component reactions of alkenes, acetonitrile (B52724), and sodium azide (B81097) can produce γ-azido alkyl nitriles. researchgate.net This transformation proceeds through a copper-mediated generation of a cyanomethyl radical. researchgate.net
| Reaction Type | Catalyst/Reagent | Key Process | Potential Application for this compound |
| C-N Cross-Coupling (Ullmann-type) | Copper salts | Formation of C-N bonds | Synthesis of N-aryl-5-aminoindans |
| Radical Ring-Opening | CuX₂ | Free radical mediated ring-opening of cyclopropanes | Functionalization of this compound derivatives |
| Three-Component Carboazidation | Copper catalyst | Generation of cyanomethyl radical | Introduction of cyano and azido (B1232118) groups |
Tandem Reactions and Multi-component Transformations
Tandem reactions, also known as cascade or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. beilstein-journals.orgclockss.org These processes are characterized by their atom economy and step efficiency. clockss.org
This compound is a suitable substrate for MCRs due to the presence of a reactive amino group. One example is the Kabachnik–Fields reaction, a three-component reaction for the synthesis of α-aminophosphonates. A solvent-free synthesis of novel α-aminophosphonate derivatives has been developed using this compound, aromatic aldehydes, and diethyl phosphite (B83602) under ultrasonication. rsc.org This reaction can be catalyzed by various materials, including graphene nanosheets–silver nanoparticles (GNS-AgNPs), which provided a 98% yield for the model reaction. rsc.org
Palladium-catalyzed three-component annulation reactions have been used to create masked 3-aminoindan-1-ones. acs.org Gold-catalyzed cascade reactions have also been employed to generate 1-aminoindans with high diastereoselectivity and efficiency. researchgate.net
The amino group of this compound can act as a binucleophile in certain MCRs. For example, aminoazoles, which share reactivity patterns with this compound, are known to participate as 1,3-binucleophiles in reactions like the Mannich and Biginelli reactions. clockss.org The regioselectivity of such reactions can often be controlled by modulating the reaction conditions, such as temperature and the choice of catalyst. beilstein-journals.org
| Reaction Name | Components | Catalyst | Product |
| Kabachnik–Fields Reaction | This compound, Aromatic aldehyde, Diethyl phosphite | GNS-AgNPs | α-Aminophosphonate derivative rsc.org |
| Palladium-Catalyzed Annulation | Aryl halide, Hydroxyalkyl vinyl ether, Amine | Palladium catalyst | Masked 3-aminoindan-1-one acs.org |
| Gold-Catalyzed Cascade | Not specified | Gold complexes | 1-Aminoindan (B1206342) researchgate.net |
Pharmacological Characterization and Biological Activity of 5 Aminoindan Derivatives
Neurochemical Interactions and Neurotransmitter System Modulation
Derivatives of 2-aminoindan (B1194107), a positional isomer of 5-aminoindan, interact with the plasma membrane transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). nih.govnih.gov The parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT. nih.govresearchgate.net However, substitutions on the aromatic ring tend to increase potency at SERT while decreasing it at DAT and NET. nih.gov For instance, derivatives such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) show a preference for inhibiting SERT and NET. nih.govresearchgate.net
Many of these compounds act as monoamine transporter inhibitors, while some also function as substrate-releasers, promoting the efflux of neurotransmitters from the neuron. nih.govnih.gov The table below summarizes the inhibitory potency of several 2-aminoindan derivatives on the human monoamine transporters.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
|---|---|---|---|
| 2-Aminoindan (2-AI) | 3123 | 393 | 144 |
| 5-Iodo-2-aminoindane (5-IAI) | 214 | 2656 | 396 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 152 | 1581 | 323 |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 260 | 5320 | 1580 |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 133 | >10,000 | >10,000 |
Data sourced from studies on human embryonic kidney (HEK) 293 cells expressing human monoamine transporters. researchgate.netnih.gov
Ring-substituted aminoindan derivatives are often potent inhibitors of the serotonin transporter (SERT) and can act as serotonin releasing agents. researchgate.net Compounds like 5-IAI and MDAI preferentially inhibit SERT and promote the release of serotonin (5-HT). nih.govresearchgate.net 5-IAI, in particular, is a potent selective serotonin releasing agent.
Notably, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective serotonin releasing agent (SSRA), demonstrating over 100-fold selectivity for SERT over DAT. nih.govwikipedia.org Studies have shown that MMAI is a highly selective 5-HT releaser with significantly less pronounced effects on norepinephrine and dopamine transporters. researchgate.netresearchgate.net This selective action on the serotonin system contrasts with the more mixed activity of other derivatives. nih.gov The mechanism for serotonin release by these agents can be blocked in vitro by selective serotonin reuptake inhibitors (SSRIs). nih.gov
While ring substitution on the 2-aminoindan structure typically shifts activity towards the serotonin system, the parent compound and some derivatives retain significant effects on dopamine (DA) and norepinephrine (NE) transporters. nih.gov 2-AI is a selective substrate for both NET and DAT. researchgate.net In contrast, its positional isomer, 1-aminoindane, is significantly less potent, inhibiting dopamine reuptake at a level 300-fold weaker than 2-aminoindan. wikipedia.org
In addition to their primary action on monoamine transporters, this compound derivatives exhibit binding affinities for various neurotransmitter receptors. nih.gov Several aminoindans show moderate to high affinity for α2-adrenergic receptor subtypes. nih.govnih.gov Specifically, 2-AI has a high affinity for α2C receptors and slightly lower affinities for the α2A and α2B subtypes. nih.govresearchgate.net 5-IAI also displays notable affinity for α2C adrenoceptors. unc.edu
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 2-Aminoindan (2-AI) | α2A | 134 |
| α2B | 211 | |
| α2C | 41 | |
| 5-Iodo-2-aminoindane (5-IAI) | 5-HT2A | 260 |
| 5-HT2B | 70 | |
| α2A | 1000 | |
| α2C | 89 | |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 5-HT2B | 550 |
| α2A | 1400 |
Data compiled from various in vitro binding studies. nih.govresearchgate.netunc.edu
Several aminoindan derivatives are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov Psychoactive drugs, including aminoindans like 2-aminoindane and 5-iodo-2-aminoindane, have been found to activate TAAR1. nih.gov Research indicates that most aminoindanes exhibit agonist properties at rat and mouse TAAR1, with activation levels considered physiologically relevant. researchgate.net In contrast to the aminoindanes, some other classes of psychoactive substances show negligible binding to TAAR1. nih.gov The interaction with TAAR1 represents another mechanism through which these compounds can modulate monoaminergic systems. nih.gov
Serotonin Reuptake Inhibition and Release Mechanisms
Receptor Binding Affinities (e.g., 5-HT2B, 5-HT2A, Alpha-2 Adrenoceptors)
Enzymatic Activity Modulation and Inhibition Studies
Certain derivatives of aminoindan are known to modulate the activity of enzymes, most notably monoamine oxidase (MAO). Rasagiline (B1678815), an N-propargyl-1-aminoindane derivative, is a potent and selective irreversible inhibitor of MAO-B. nih.gov Its primary metabolite, (R)-1-aminoindane, however, shows only weak or no MAO-B inhibitory activity. wikipedia.org Another multifunctional drug, ladostigil (B1674322), combines the MAO-B inhibitory propargyl moiety of rasagiline with a cholinesterase inhibitor. nih.gov
Studies have shown that α-Synuclein can directly bind to MAO-B and stimulate its enzymatic activity, a process implicated in the pathology of Parkinson's disease. embopress.org This stimulation can be diminished by MAO-B inhibitors like rasagiline. embopress.org The neuroprotective effects of rasagiline and other propargylamine (B41283) derivatives are linked to this enzymatic inhibition and the presence of the propargyl moiety, which is considered essential for inducing the expression of pro-survival genes. researchgate.net
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
This compound derivatives have been a focal point in the development of inhibitors for monoamine oxidase (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters. uchile.cl The two isoforms, MAO-A and MAO-B, are significant targets in the treatment of neuropsychiatric and neurological disorders. uchile.cl
Ladostigil ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug that demonstrates inhibitory activity against both MAO-A and MAO-B. imrpress.comnih.govnih.gov This dual inhibition leads to an increase in brain dopamine levels. imrpress.com In rats, chronic oral administration of ladostigil resulted in the inhibition of both MAO-A and MAO-B in the brain. en-journal.org Specifically, a daily oral dose of 75 μmoles/kg for two weeks inhibited brain MAO-A and -B by 70%. frontiersin.org Ladostigil's MAO-inhibitory property is brain-selective, which may reduce certain peripheral side effects. frontiersin.org It is important to note that ladostigil itself does not inhibit MAO in vitro; its activity is due to its metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate). frontiersin.org
The development of ladostigil was influenced by the structure of rasagiline (N-propargyl-1(R)-aminoindan), a selective and irreversible MAO-B inhibitor. wikipedia.orgeurekaselect.comnih.gov Rasagiline's primary metabolite, (R)-1-aminoindane, however, shows little to no MAO-B inhibition. wikipedia.org Other N-propargylaminoindan derivatives have been synthesized and studied for their MAO inhibitory potential, with substitutions on the aminoindan ring altering their binding affinity and selectivity for MAO-A and MAO-B. nih.govacs.org For instance, N-methylation of the propargylamine in certain derivatives was found to enhance inhibitory activity against both MAO-A and MAO-B. acs.org
Table 1: MAO Inhibition by this compound Derivatives
| Compound | Target(s) | Type of Inhibition | Key Findings | Citations |
|---|---|---|---|---|
| Ladostigil | MAO-A & MAO-B | Brain-selective | Chronic treatment inhibits both isoforms in the brain, increasing dopamine levels. imrpress.comen-journal.orgfrontiersin.org | imrpress.comen-journal.orgfrontiersin.org |
| Rasagiline | MAO-B | Selective, Irreversible | A potent inhibitor used in the treatment of Parkinson's disease. wikipedia.orgeurekaselect.comnih.gov | wikipedia.orgeurekaselect.comnih.gov |
| (R)-1-Aminoindane | MAO-B | Weak or none | Major metabolite of rasagiline with minimal MAO-B inhibitory activity. wikipedia.org | wikipedia.org |
| R-HPAI | MAO-A & MAO-B | Active Metabolite | The metabolite of ladostigil responsible for its MAO inhibitory activity in vivo. frontiersin.org | frontiersin.org |
Other Enzyme Target Interactions (e.g., for Neurodegenerative Diseases)
Beyond MAO inhibition, this compound derivatives interact with other enzymes relevant to neurodegenerative diseases, particularly cholinesterases. Ladostigil was designed as a dual-function drug, combining the properties of rasagiline with a carbamate (B1207046) moiety that confers cholinesterase-inhibiting properties. frontiersin.orgeurekaselect.com It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). imrpress.comwikipedia.org The IC50 values for ladostigil are 31.8 μM for AChE and 37.1 μM for MAO-B. medchemexpress.commedchemexpress.com The active metabolite responsible for cholinesterase inhibition is R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride). frontiersin.org This dual inhibition of both MAO and cholinesterases makes ladostigil a candidate for the treatment of conditions like Alzheimer's disease and Lewy Body disease. imrpress.comnih.gov
Rasagiline itself, while primarily a MAO-B inhibitor, has also been shown to possess neuroprotective activities that may involve interactions beyond MAO inhibition, such as influencing acetylcholine (B1216132) transmission and preventing cell death. davisphinneyfoundation.org Some research suggests that rasagiline can inhibit cholinesterase activity. spandidos-publications.com The development of multitarget drugs derived from rasagiline has led to compounds like M30 and HLA20A, which combine MAO inhibition with other properties like iron chelation and acetylcholinesterase inhibition. nih.govresearchgate.net
Diverse Biological Activities and Therapeutic Potential
Neuropsychopharmacological Effects
5,6-Methylenedioxy-2-aminoindane (MDAI) is a notable entactogen from the 2-aminoindane class. wikipedia.orgwikipedia.org It is reported to induce effects such as increased empathy, sociability, and feelings of love and emotional closeness with others. release.org.ukresearchgate.netdrugfacts.org.uk MDAI is a selective serotonin and norepinephrine releasing agent, and its entactogenic effects are thought to be primarily mediated by the release of serotonin. wikipedia.orgrelease.org.uk Human studies have shown that MDAI produces subjective effects comparable to 125 mg of MDMA. nih.gov
The entactogenic and empathogenic properties of this compound derivatives inherently suggest an influence on social behavior and cognition. The increased feelings of empathy, sociability, and closeness to others reported with MDAI use are direct modulations of social emotional processing. nih.govrelease.org.ukresearchgate.net These effects are desirable for recreational users in social settings. nih.gov
Some this compound derivatives are reported to produce euphoric and alcohol-like sensations. 5-Methoxy-2-aminoindane (MEAI) is particularly noted for inducing a mild euphoric, alcohol-like "tipsy" experience. researchgate.netclearmindmedicine.com Recreational users have reported these effects, leading to the hypothesis that MEAI could be a potential agent to mitigate binge drinking. researchgate.netacs.org
Table 2: Neuropsychopharmacological Effects of this compound Derivatives
| Compound | Entactogenic/Empathogenic | Influence on Social Behavior | Euphoric/Alcohol-like Sensations | Citations |
|---|---|---|---|---|
| MDAI | Yes | Increases empathy and sociability | Mild euphoria reported | wikipedia.orgrelease.org.ukresearchgate.net |
| 5-IAI | Yes | Increases sociability and trust | Mild euphoria, but less than MDMA | wikipedia.orgunodc.orgomicsonline.org |
| MEAI | Yes | Empathogenic effects noted | Mild euphoric, alcohol-like "tipsy" feeling | researchgate.netclearmindmedicine.com |
Potential for Antidepressant Development
Certain derivatives of this compound have shown promise in the development of new antidepressant therapies. The mechanism of action for these compounds often involves the modulation of key neurotransmitter systems implicated in depression.
A notable example is Ladostigil (TV-3326), a compound derived from rasagiline, which is N-propargyl-1-(R)-aminoindan. nih.govepa.gov Ladostigil was developed to possess both cholinesterase and monoamine oxidase (MAO) inhibitory activities. nih.govepa.gov Following chronic administration, TV3326 demonstrates brain-selective inhibition of both MAO-A and MAO-B. nih.gov This dual inhibition is significant because it can lead to an increase in the brain levels of serotonin and noradrenaline, which is a mechanism shared by classic non-selective MAO inhibitor antidepressants. epa.govnih.gov Research has confirmed that this activity is associated with antidepressant-like effects in preclinical models, such as the forced swim test. nih.gov This suggests that such derivatives could be beneficial in treating depression, particularly the depressive and anxiety symptoms that often accompany neurodegenerative diseases. nih.govnih.gov
The antidepressant potential is not limited to MAO inhibition. The core neuroprotective activities of rasagiline and its derivatives, which are retained in compounds like TV3326, are linked to the propargylamine moiety. nih.gov This part of the molecule is associated with anti-apoptotic properties, including the ability to prevent a fall in the mitochondrial membrane potential. nih.gov
Metabolic Regulation and Antiobesity Effects
The escalating global prevalence of obesity and related metabolic disorders has spurred research into new pharmacological interventions. figshare.comacs.org The this compound derivative 5-methoxy-2-aminoindane (MEAI) has emerged as a compound of interest for its potential in metabolic regulation and as an antiobesity therapeutic. figshare.comacs.orgnih.gov
Studies utilizing a diet-induced obesity (DIO) mouse model have shown that treatment with MEAI can significantly reduce overweight and adiposity. figshare.comnih.govbioforumconf.com This effect is achieved by decreasing fat mass while importantly preserving lean mass. bioforumconf.comclearmindmedicine.com These findings present compelling evidence for the antiobesity effects of MEAI and support its potential as a novel approach for treating obesity and its associated metabolic complications. figshare.comclearmindmedicine.com
Glycemic Control and Insulin (B600854) Sensitivity
Beyond weight reduction, MEAI has demonstrated positive effects on glucose metabolism. bioforumconf.com In studies with diet-induced obese mice, MEAI treatment effectively attenuated key markers of metabolic dysfunction, including hyperglycemia (high blood sugar), glucose intolerance, and hyperinsulinemia (excess insulin levels). figshare.comacs.orgnih.govclearmindmedicine.com The reversal of these conditions points to a specific and positive impact on glycemic control and insulin sensitivity. bioforumconf.com The improvement in insulin sensitivity was confirmed in db/db mice, a model for type 2 diabetes. nih.govplos.org
Table 1: Effect of MEAI on Parameters of Glycemic Control in Diet-Induced Obese (DIO) Mice
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| Hyperglycemia | Attenuated DIO-induced hyperglycemia. | Improved blood sugar levels. | figshare.com, clearmindmedicine.com |
| Glucose Intolerance | Reversed HFD-induced glucose intolerance. | Enhanced ability to process glucose. | bioforumconf.com |
| Hyperinsulinemia | Reversed HFD-induced hyperinsulinemia. | Reduced excess insulin in the blood, indicating improved insulin sensitivity. | bioforumconf.com |
| Insulin Sensitivity | Ameliorated insulin resistance. | Tissues are more responsive to insulin. | plos.org |
Lipid Metabolism and Fatty Liver Reduction
Hepatic steatosis, or fatty liver, is a common comorbidity of obesity. Research shows that MEAI can ameliorate this condition. figshare.combioforumconf.com Treatment with MEAI in obese mice led to a reduction in hepatic lipid accumulation, which was evidenced by lower levels of liver triglycerides and cholesterol. figshare.combioforumconf.comclearmindmedicine.com
The primary mechanism for this effect is the inhibition of de novo lipid synthesis—the process by which the body creates new fat molecules. figshare.comacs.org MEAI treatment was found to significantly decrease the mRNA expression of key enzymes involved in this lipogenic pathway. acs.org This suggests a direct influence on the metabolic pathways that contribute to the buildup of fat in the liver. figshare.com
Table 2: Effect of MEAI on Hepatic Lipogenic Gene Expression
| Gene | Function | Effect of MEAI | Source |
|---|---|---|---|
| Scd1 | Stearoyl-CoA desaturase 1 | Decreased mRNA expression | acs.org |
| Acaca | Acetyl-CoA carboxylase alpha | Decreased mRNA expression | acs.org |
| Fasn | Fatty acid synthase | Decreased mRNA expression | acs.org |
Energy Expenditure and Food Consumption Modulation
Metabolic phenotyping has revealed that MEAI increases energy expenditure and promotes fat utilization. figshare.combioforumconf.comclearmindmedicine.com This means that animals treated with the compound burned more calories and specifically used more fat for energy. figshare.combioforumconf.com A crucial aspect of this finding is that the increase in energy expenditure occurred while food consumption remained comparable to that of the vehicle-treated group. figshare.combioforumconf.com This indicates that the weight loss effects are not simply due to appetite suppression but are linked to a direct impact on metabolic rate. clearmindmedicine.com Furthermore, MEAI was observed to increase activity-specific energy expenditure without causing overstimulation. clearmindmedicine.com
Table 3: Effect of MEAI on Energy Homeostasis
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| Energy Expenditure | Increased | Higher calorie burning rate | figshare.com, clearmindmedicine.com |
| Fat Utilization | Increased | Greater use of fat as an energy source | figshare.com, clearmindmedicine.com |
| Food Consumption | Maintained at similar levels to control | Weight loss is not dependent on reduced caloric intake | figshare.com, bioforumconf.com |
| Locomotion | Normalized without overstimulation | Increased activity contributes to energy expenditure without adverse stimulant effects | figshare.com |
Antimicrobial Activity
The aminoindane ring is a core structure in many biologically active molecules, and its derivatives have been explored for various pharmacological effects, including antibacterial properties. researchgate.netresearchgate.net The rise of multidrug-resistant bacteria, such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibiotic agents. researchgate.netresearchgate.net
Antibacterial Efficacy (e.g., against Acinetobacter baumannii and MRSA)
Research into the antibacterial effects of specific synthetic aminoindane derivatives has yielded promising results against significant nosocomial pathogens. researchgate.net In one study, two aminoindane derivatives, identified as compounds 8 and 9, were tested for their efficacy against A. baumannii and MRSA. researchgate.netresearchgate.net
The study, which employed disc diffusion and microdilution techniques, found that compounds 8 and 9 were able to inhibit the growth of both bacterial strains, whereas other tested derivatives (compounds 5, 6, and 7) showed no activity. researchgate.netresearchgate.net The effective compounds produced inhibition zones with diameters between 0.7 and 1.0 mm. researchgate.net The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, were in the range of 3.9025 to 15.625 µg/ml. researchgate.netresearchgate.net These findings suggest that specific derivatives of aminoindane could serve as effective antibacterial agents against these challenging pathogens. researchgate.netresearchgate.net
Table 4: Antibacterial Activity of Aminoindan Derivatives Against A. baumannii and MRSA
| Compound | Target Pathogen | Inhibition Zone Diameter (mm) | MIC Range (µg/ml) | Source |
|---|---|---|---|---|
| Compound 8 | A. baumannii & MRSA | 0.7 - 1.0 | 3.9025 – 15.625 | researchgate.net, researchgate.net |
| Compound 9 | A. baumannii & MRSA | 0.7 - 1.0 | 3.9025 – 15.625 | researchgate.net, researchgate.net |
| Compounds 5, 6, 7 | A. baumannii & MRSA | No zone formed | Not active | researchgate.net, researchgate.net |
Antiviral Properties
Derivatives of the aminoindane structure are recognized for their potential antiviral activities. researchgate.netresearchgate.net Research into novel pyrimido[4,5-d]pyrimidine (B13093195) compounds has identified derivatives containing an aminoindane moiety as possessing notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds that feature both a cyclopropylamino group and an aminoindane substituent emerged as strong candidates for further investigation as antiviral agents against human coronaviruses. mdpi.com The presence of an exocyclic secondary nitrogen at position 7 of the pyrimidino[4,5-d]pyrimidine scaffold is suggested to be a key factor in this antiviral action. mdpi.com When compared with known kinase inhibitors, the aminoindane-substituted compound 7f demonstrated significantly better performance than erlotinib (B232) and icotinib (B1223) in combating HCoV-229E. mdpi.com
Anti-apoptotic Mechanisms
Certain this compound derivatives, particularly those containing a propargylamine group, exhibit significant neuroprotective and anti-apoptotic properties. nih.govnih.gov The anti-Parkinson drug, rasagiline [N-propargyl-(1R)-aminoindan], and its derivatives have been shown to suppress apoptosis in various neuronal cell models. stanford.edurasagiline.com This activity is not dependent on monoamine oxidase (MAO) inhibition, as enantiomers with much weaker MAO inhibitory effects show similar neuroprotective qualities. nih.govrasagiline.com
The anti-apoptotic mechanism of these propargylamine derivatives is linked to their interaction with mitochondria. nih.gov They act by preventing the collapse of the mitochondrial membrane potential (ΔΨm), a critical early step in the apoptotic cascade. stanford.edunih.govresearchgate.net This stabilization of the mitochondrial membrane helps to prevent the activation of caspase 3 and the subsequent fragmentation of DNA. nih.govnih.govnih.gov Furthermore, these compounds promote an increase in the mitochondrial Bcl-2 family of anti-apoptotic proteins and prevent the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytoplasm to the nucleus, another process associated with neurotoxin-induced apoptosis. nih.govnih.govresearchgate.net The propargyl moiety itself is considered essential for inducing these Bcl-2-related and protein kinase C (PKC) activating properties that confer the anti-apoptotic effects. researchgate.net
Research on rasagiline analogues, such as TV3326, has demonstrated their ability to protect dopaminergic SH-SY5Y cells from apoptosis induced by the peroxynitrite donor SIN-1. stanford.edu
| Compound | Structure | Key Anti-apoptotic Finding | Reference |
|---|---|---|---|
| Rasagiline | N-propargyl-(1R)-aminoindan | Suppresses apoptosis induced by neurotoxins and oxidative stress in neuronal cells. stanford.edunih.gov Prevents the fall in mitochondrial membrane potential. nih.gov | stanford.edunih.gov |
| TV3326 | [N-propargyl-(3R)aminoindan-5-yl]-ethyl methyl carbamate | Potently suppressed apoptosis induced by SIN-1 in SH-SY5Y cells, reducing dead cells from 32.9% to 5.9%. stanford.edu Retains the neuroprotective activities of rasagiline. nih.gov | nih.govstanford.edu |
| TV3279 | [N-propargyl-(3S)aminoindan-5-yl]-ethyl methyl carbamate | Effective, but less potent than its (R)-enantiomer (TV3326), in suppressing SIN-1 induced apoptosis. stanford.edu Retains neuroprotective activities. nih.gov | nih.govstanford.edu |
Analgesic and Antipyretic Activities
The aminoindane class of compounds has been reported to possess both analgesic and antipyretic (fever-reducing) properties. researchgate.netresearchgate.netresearchgate.net These activities are listed among the diverse pharmacological effects attributed to the aminoindane core structure, making it a point of interest for the development of new therapeutic agents. ajrconline.org
Anticonvulsant Properties
Aminoindan derivatives are also recognized for their anticonvulsant potential. researchgate.netresearchgate.net A specific derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA), which functions as a group I metabotropic glutamate (B1630785) receptor (mGluR) antagonist, has demonstrated clear anticonvulsant effects. nih.gov In a study using a pentylenetetrazole (PTZ) induced seizure model in mice, AIDA was shown to dose-dependently antagonize the seizures. nih.gov This suggests that the anticonvulsant properties of certain aminoindan derivatives may be mediated through their interaction with the glutamatergic system.
Antiparkinsonian Activities
One of the most well-documented activities of this compound derivatives is their use in managing Parkinson's disease. researchgate.netresearchgate.netnih.gov The compound rasagiline, which is (R)-N-propargyl-1-aminoindan, is a selective, irreversible monoamine oxidase type B (MAO-B) inhibitor developed as an anti-Parkinson drug. nih.govnih.govrasagiline.com It has demonstrated efficacy both as a monotherapy and as an adjunct to L-dopa treatment. nih.govrasagiline.com Beyond its symptomatic relief through MAO-B inhibition, rasagiline exhibits neuroprotective and anti-apoptotic activities in cell cultures against various neurotoxins, which may help protect declining neurons in neurodegenerative disorders like Parkinson's disease. nih.govnih.gov
Anticancer Potentials
The aminoindane scaffold has also been explored for its potential in oncology. In a study synthesizing new pyrimido[4,5-d]pyrimidine compounds, derivatives that included an aminoindane moiety showed anti-proliferative activity against several hematological cancer cell lines. mdpi.com Another derivative, 1-aminoindane-5-sulfonamide, was noted to have a limited antiproliferative effect on its own, but its core structure is being used for the development of carbonic anhydrase inhibitors with potentially improved anticancer potency. researchgate.net
Phospholipase C-Linked Metabotropic Glutamate Receptor Antagonism
Certain aminoindan derivatives are potent antagonists of group I metabotropic glutamate receptors (mGluRs), which are linked to the phospholipase C (PLC) second messenger system. mdpi.com The compound 1-aminoindan-1,5-dicarboxylic acid (AIDA) is a well-characterized example. nih.govacs.org AIDA acts as a potent, selective, and competitive antagonist at the mGluR1a subtype. nih.govrndsystems.com In cells transfected with mGluR1a, AIDA effectively antagonizes the stimulation of phosphoinositide hydrolysis by glutamate. nih.gov Its selectivity is notable, as it has a much weaker effect on the mGluR5a subtype and no effect on group II or III mGluRs. nih.govrndsystems.com This specific antagonism of PLC-linked mGluRs makes compounds like AIDA valuable tools for studying glutamatergic signaling and potential therapeutic targets for conditions involving excitotoxicity. capes.gov.bruni-regensburg.de
| Property | Description | Reference |
|---|---|---|
| Compound Name | 1-aminoindan-1,5-dicarboxylic acid (AIDA) | nih.gov |
| Mechanism of Action | Competitive antagonist of group I metabotropic glutamate receptors (mGluRs). | nih.gov |
| Receptor Selectivity | Potent and selective for mGluR1a over mGluR5a. No effect on group II (mGlu2) or group III (mGlu4) receptors. | nih.govrndsystems.com |
| Biochemical Effect | Antagonizes the stimulation of phosphoinositide hydrolysis mediated by mGluR1a activation. | nih.gov |
| Molecular Formula | C₁₁H₁₁NO₄ | rndsystems.com |
Sodium/Hydrogen Exchanger and Histone Lysine Specific Demethylase Inhibition
The Sodium/Hydrogen Exchanger (NHE) and Histone Lysine Specific Demethylase 1 (LSD1) represent two distinct protein targets with significant therapeutic potential. NHEs are a family of membrane proteins crucial for regulating intracellular pH, cell volume, and ion homeostasis. nih.govscbt.com Their inhibition has been explored for conditions like cardiac ischemia-reperfusion injury. nih.gov LSD1, also known as KDM1A, is an enzyme that removes methyl groups from histones, playing a key role in the epigenetic regulation of gene expression. nih.govmdpi.comnih.gov As LSD1 is overexpressed in various cancers, its inhibition is a target for anticancer drug development. nih.gov
While direct and specific research on this compound as an inhibitor for either NHE or LSD1 is not extensively detailed in available literature, the broader chemical classes to which it belongs have been investigated. For instance, inhibitors of NHE often include derivatives of amiloride. nih.govscbt.com LSD1 belongs to the monoamine oxidase (MAO) family, sharing structural similarities. mdpi.com Consequently, some MAO inhibitors also exhibit activity against LSD1, and dual LSD1/MAO-B inhibitors have been developed. nih.gov The metabolite of the MAO-B inhibitor rasagiline is 1-aminoindan (B1206342), an isomer of this compound. nih.gov
Table 1: General Inhibitor Classes for NHE and LSD1
| Target Protein | General Inhibitor Class/Examples | Therapeutic Area of Interest |
|---|---|---|
| Sodium/Hydrogen Exchanger (NHE) | Amiloride Derivatives (e.g., EIPA, Cariporide) | Cardiac Ischemia, Cancer nih.govnih.gov |
| Histone Lysine Specific Demethylase 1 (LSD1) | Tranylcypromine Derivatives, Polyamine Analogues | Cancer, Neurodegenerative Diseases nih.govmdpi.com |
Alpha-Synuclein (B15492655) Interaction Studies and Implications for Synucleinopathies
Synucleinopathies are a class of neurodegenerative diseases, including Parkinson's disease (PD), characterized by the abnormal aggregation of the alpha-synuclein (α-syn) protein into toxic species and inclusions known as Lewy bodies. nih.govresearchgate.net The misfolding of α-syn is considered a critical event in the pathogenesis of these disorders, making it a primary target for therapeutic intervention. acs.org
Research into the interaction of aminoindan derivatives with α-syn has primarily focused on the isomers 1-aminoindan (1-AI) and 2-aminoindan (2-AI), rather than this compound specifically. These studies reveal contrasting effects on α-syn aggregation.
1-aminoindan, which is the primary metabolite of the MAO-B inhibitor rasagiline, has demonstrated neuroprotective properties. mdpi.com Molecular docking and nanopore analysis studies have shown that 1-aminoindan binds directly to α-syn. researchgate.netnih.gov This interaction involves both the N- and C-terminal regions of the protein, which is thought to promote a "loop" conformation. researchgate.netmdpi.com This structural change is considered neuroprotective as it attenuates the misfolding and aggregation of α-syn. researchgate.netmdpi.com Further studies have shown that 1-aminoindan can significantly reduce the aggregation of α-syn induced by 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic metabolite of dopamine. nih.govneurology.org This reduction was observed for all forms of α-syn aggregates, from monomers to polymeric forms. neurology.org
In contrast, studies on 2-aminoindan suggest it may promote α-syn aggregation. nih.gov This highlights the critical importance of the amine group's position on the indan (B1671822) ring in determining the nature of the interaction with α-syn and its subsequent effect on protein aggregation. The differing effects of these isomers underscore how subtle structural changes in a molecule can lead to profoundly different biological outcomes, with significant implications for the development of therapies for synucleinopathies. acs.orgnih.gov
Table 2: Summary of Aminoindan Isomer Interactions with Alpha-Synuclein
| Compound | Binding Site on Alpha-Synuclein | Effect on Conformation | Effect on Aggregation | Implication for Synucleinopathies |
|---|---|---|---|---|
| 1-Aminoindan | N-terminus and C-terminus researchgate.netnih.govresearchgate.net | Promotes neuroprotective "loop" conformation researchgate.netmdpi.com | Attenuates/Reduces aggregation nih.govneurology.org | Potential therapeutic agent |
| 2-Aminoindan | N-terminus nih.gov | Promotes a more compact conformation nih.gov | Promotes aggregation mdpi.comnih.gov | Potential to be neurotoxic |
Advanced Analytical Methodologies for the Characterization of 5 Aminoindan
Chromatographic Techniques
Chromatography is fundamental to assessing the purity of 5-Aminoindan. By separating the compound from impurities, by-products, and residual starting materials, these techniques provide a detailed profile of the sample's composition.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities in this compound. sigmaaldrich.com This technique offers high resolution and sensitivity, making it ideal for quantifying the main component and detecting trace-level contaminants that may originate from the synthetic process or degradation. medwinpublishers.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical setup, a C18 stationary phase is employed with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of impurities with a wide range of polarities. UV detection is standard, typically set at a wavelength where the aromatic ring of the indan (B1671822) structure shows strong absorbance, such as 254 nm or 265 nm. google.com Purity levels for research-grade this compound are generally expected to be ≥98%. sigmaaldrich.com The development of a stability-indicating HPLC method is crucial for monitoring the degradation of this compound under various storage conditions.
Table 1: Typical HPLC Parameters for Purity Analysis of Aminoindans
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with acid modifier (e.g., 0.1% TFA) or buffer | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Elution Mode | Gradient | |
| Flow Rate | 0.7 - 1.2 mL/min | google.commolnar-institute.com |
| Detection | UV at 254 nm or 265 nm | google.com |
| Column Temperature | Ambient to 57°C | molnar-institute.com |
This table presents a generalized set of starting conditions. Method parameters must be optimized for specific applications and instrumentation.
While this compound itself is an achiral molecule, it is a precursor to chiral derivatives, such as (R)-1-Aminoindan and (S)-1-Aminoindan, which are valuable in asymmetric synthesis and pharmaceutical development. Determining the enantiomeric purity (or enantiomeric excess, ee) of these chiral aminoindans is critical, and this is accomplished using Chiral HPLC. thieme-connect.com
This technique involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for this purpose. google.comnih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, sometimes with a small amount of an amine modifier like butylamine (B146782) to improve peak shape. google.comnih.gov
Table 2: Example Chiral HPLC Conditions for Aminoindan Derivatives
| Parameter | Condition | Analyte | Source(s) |
|---|---|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | 1-Aminoindan (B1206342) | google.com |
| Mobile Phase | Hexane/Ethanol/Butylamine (980:20:0.4, v/v/v) | 1-Aminoindan | google.com |
| Flow Rate | 0.7 mL/min | 1-Aminoindan | google.com |
| Detection | UV at 265 nm | 1-Aminoindan | google.com |
| Column | Daicel Chiracel OD | (1S,2R)-1-aminoindan-2-ol | nih.gov |
| Mobile Phase | 10% Propan-2-ol in Hexane | (1S,2R)-1-aminoindan-2-ol | nih.gov |
| Flow Rate | 1.1 mL/min | (1S,2R)-1-aminoindan-2-ol | nih.gov |
| Detection | UV at 254 nm | (1S,2R)-1-aminoindan-2-ol | nih.gov |
This table provides examples of chiral separations. The choice of column and mobile phase is critical and depends on the specific structure of the chiral aminoindan derivative being analyzed.
Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, including residual solvents that may be present in the final this compound product from its synthesis and purification. Regulatory guidelines, such as the United States Pharmacopeia (USP) <467> and ICH Q3C, set strict limits for residual solvents in active pharmaceutical ingredients. innoteg-instruments.comshimadzu.com
Due to the non-volatile nature of this compound, a headspace sampling technique (Headspace-GC) is typically employed. thermofisher.com In this approach, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the column. A flame ionization detector (FID) is commonly used for quantification due to its excellent response to most organic solvents. mdpi.com A mass spectrometer (MS) detector can be used for definitive identification of the volatile components. nih.gov Commercial suppliers may use GC to establish the purity of this compound, often achieving purities greater than 98%. tcichemicals.com
Table 3: Common Residual Solvents Analyzed by GC
| Solvent Class (ICH) | Example Solvents |
|---|---|
| Class 1 (To be avoided) | Benzene (B151609), Carbon tetrachloride |
| Class 2 (To be limited) | Acetonitrile, Cyclohexane, Dichloromethane (B109758), Toluene, Hexane, Methanol |
| Class 3 (Low toxic potential) | Acetone, Ethanol, Ethyl acetate, 2-Propanol, Tetrahydrofuran (B95107) |
This table lists examples of solvents classified by the ICH Q3C guidelines, which are routinely monitored using GC techniques. shimadzu.com
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. nih.gov It is frequently used to monitor the progress of a chemical reaction, to perform a preliminary purity check, or to identify suitable solvent systems for column chromatography purification. nih.gov The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with an appropriate mobile phase. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform particles, leading to higher resolution, shorter analysis times, and better sensitivity. asiapharmaceutics.info HPTLC allows for automated sample application and densitometric scanning for quantitative analysis, making it a more powerful and reproducible technique than traditional TLC. asiapharmaceutics.infofoliamedica.bg It can be used for creating a chemical fingerprint of a sample or for quantifying specific components. nih.gov
Table 4: Comparison of TLC and HPTLC Features
| Feature | Thin-Layer Chromatography (TLC) | High-Performance TLC (HPTLC) | Source(s) |
|---|---|---|---|
| Primary Use | Qualitative (e.g., reaction monitoring) | Qualitative & Quantitative Analysis | nih.govasiapharmaceutics.info |
| Particle Size | 5–20 µm | 4–8 µm | asiapharmaceutics.info |
| Separation Distance | 10–15 cm | 3–5 cm | asiapharmaceutics.info |
| Sample Application | Manual (capillary tube) | Automated (spraying/banding) | nih.gov |
| Quantification | Visual comparison (semi-quantitative) | Densitometric scanning | asiapharmaceutics.info |
| Sensitivity | Lower | Higher | asiapharmaceutics.info |
| Reproducibility | Lower | Higher | nih.gov |
Gas Chromatography (GC) for Volatile Components and Residual Solvents
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing definitive evidence of its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. sydney.edu.au Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net
The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions), their integration (relative numbers), and the splitting patterns (coupling) which indicate adjacent protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the amino group.
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. acs.org The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. acs.org Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete molecular framework. researchgate.netnih.gov
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| 1, 3 | C | ~33 | Aliphatic CH₂ |
| 2 | C | ~43 | Aliphatic CH₂ |
| 4 | C | ~113 | Aromatic CH |
| 5 | C | ~146 | Aromatic C-NH₂ |
| 6 | C | ~115 | Aromatic CH |
| 7 | C | ~125 | Aromatic CH |
| 3a, 7a | C | ~131, ~145 | Aromatic Quaternary C |
| 1, 3 | H | ~2.8-2.9 | Triplet (t) |
| 2 | H | ~2.0-2.1 | Quintet (p) |
| 4 | H | ~6.9-7.0 | Doublet (d) |
| 6 | H | ~6.6-6.7 | Doublet of doublets (dd) |
| 7 | H | ~7.0-7.1 | Doublet (d) |
Note: Predicted values are based on data from structurally related compounds and chemical shift databases. researchgate.netacs.org Actual values may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, p = quintet, dd = doublet of doublets.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural components: the primary amine, the aromatic ring, and the aliphatic indan backbone. tsfx.edu.au
The primary amine (-NH2) group is identified by characteristic N-H stretching vibrations, which typically appear as a medium-intensity, often broad, doublet in the 3500-3200 cm⁻¹ region. tsfx.edu.au The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretches of the indan ring system appear just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). libretexts.org The NIST/EPA Gas-Phase Infrared Database provides reference spectra for this compound, which serves as a benchmark for identification. nist.gov The region between 1600 cm⁻¹ and 650 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, including C-C ring stretching and C-H bending vibrations, which are invaluable for confirming the compound's identity against a known standard. nih.govlibretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3500 - 3200 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1650 - 1450 | Variable |
| Amine | C-N Stretch | 1400 - 1100 | Medium |
Data compiled from general IR spectroscopy principles and data for related compounds. libretexts.orgwpmucdn.comvscht.cz
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light, providing a detailed "molecular fingerprint" that is unique to the compound's structure. researchgate.netbwtek.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon skeleton of the indan ring and the aromatic system.
Mass Spectrometry (MS) and Hyphenated Approaches
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). bioanalysis-zone.comspectroscopyonline.com This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C9H11N. nist.gov
The theoretical (monoisotopic) exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. wikipedia.orgmsu.edu
Carbon (¹²C): 9 x 12.000000 = 108.000000 Da
Hydrogen (¹H): 11 x 1.007825 = 11.086075 Da
Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da
Theoretical Exact Mass: 133.089149 Da
An HRMS analysis of a this compound sample would be expected to yield a measured mass that corresponds very closely to this theoretical value. For instance, if analyzed in positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 134.096974 Da. Obtaining a measured mass within a narrow tolerance (e.g., <5 ppm) of this value provides high confidence in the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass. youtube.com
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₉H₁₁N | 133.089149 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. This makes it ideal for analyzing this compound in complex matrices like biological fluids or for identifying its metabolites. enghusen.dkchromatographyonline.com
In forensic and pharmacological research, LC-MS is used to separate aminoindane analogues from one another and from other substances present in a sample. dea.govresearchgate.net The retention time from the LC column provides one level of identification, while the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for definitive confirmation. americanpharmaceuticalreview.com
Studies on the metabolism of related aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), have utilized LC-HRMS to identify various metabolites in urine. nih.gov Similar methodologies can be applied to this compound to investigate its biotransformation pathways. Potential metabolic modifications include hydroxylation of the aromatic or aliphatic rings, N-acetylation of the amino group, and subsequent conjugation with glucuronic acid or sulfate. nih.gov LC-MS/MS, a tandem mass spectrometry approach, would be employed to fragment the parent ion of a suspected metabolite, with the resulting fragmentation pattern used to elucidate its structure. nih.govmdpi.com
Other Quantitative and Qualitative Methods
UV/Visible Spectrophotometry
UV/Visible spectrophotometry measures the absorption of ultraviolet and visible light by a substance in solution. mt.com The presence of the benzene ring in this compound makes it a chromophore, a light-absorbing group, allowing it to be analyzed by this technique. The analysis can be both qualitative, by identifying the wavelength of maximum absorbance (λmax), and quantitative, by measuring the absorbance at that wavelength. ijnrd.orgupi.edu
For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.com To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several solutions of known this compound concentrations at a predetermined λmax. cuny.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than mass spectrometry or chromatography, UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for quantifying a pure substance in a non-absorbing solvent. scribd.com
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation | Molecular Formula |
|---|---|---|
| This compound | - | C₉H₁₁N |
| 4-Aminoindan | - | C₉H₁₁N |
| 5,6-Methylenedioxy-2-aminoindane | MDAI | C₁₀H₁₁NO₂ |
| Water | - | H₂O |
| Carbon Dioxide | CO₂ | CO₂ |
| Propane | - | C₃H₈ |
| Cyclopropane | - | C₃H₆ |
| Octane | - | C₈H₁₈ |
| 1-Octene | - | C₈H₁₆ |
| Ethanol | - | C₂H₆O |
| Phenylacetaldehyde | - | C₈H₈O |
| Benzaldehyde (B42025) | - | C₇H₆O |
| Adenine | - | C₅H₅N₅ |
Spectrofluorometric Analysis
Spectrofluorometry is a sensitive analytical technique used for the quantitative measurement of molecules. For primary amines such as this compound, a common method involves derivatization with a fluorogenic reagent like fluorescamine (B152294). researchgate.net The reaction between the primary amine group of this compound and fluorescamine results in the formation of a highly fluorescent product, which can then be detected and quantified. This approach offers high sensitivity and is established for the analysis of various amine-containing compounds. researchgate.net
Research on related compounds demonstrates the utility of spectrofluorometry. For instance, it has been successfully applied to determine the association constants of chemosensors and for the analysis of fungicides and their metabolites in natural water. core.ac.ukscirp.org While specific studies detailing the spectrofluorometric analysis of this compound are not extensively documented in the provided results, the established methods for primary amines provide a clear and viable analytical pathway. researchgate.net
Electrochemical Methods
Electrochemical methods present a rapid, low-cost, and portable alternative to traditional chromatographic techniques for the detection of psychoactive substances and other biomolecules. researchgate.netutoronto.ca These strategies are advantageous for in-the-field screening and have been developed for compounds structurally related to this compound. rsc.org
A novel indirect electrochemical protocol has been successfully developed for the sensing of 2-aminoindane (2-AI), a positional isomer of this compound. rsc.org This method is based on the interaction between 2-AI and a mediator molecule. The process involves a series of electrochemical and chemical steps that ultimately produce an analytical signal corresponding to the concentration of the analyte. rsc.org Given the structural similarity, this methodology represents a promising approach for the electrochemical detection of this compound.
The proposed mechanism for the indirect electrochemical detection of the closely related 2-aminoindane is detailed below. rsc.org
| Step | Process Type | Description | Potential (vs. Ag/AgCl) |
| 1 | Electrochemical | Oxidation of the mediator molecule. | +0.09 V |
| 2 | Chemical | Reaction of 2-aminoindane with the oxidized mediator (sulfonimide). | N/A |
| 3 | Electrochemical | Reduction of the oxidized mediator. | -0.01 V |
| 4 | Electrochemical | Reduction of the 2-aminoindane-sulfonimide intermediate (Analytical Signal). | -0.16 V |
This table outlines the proposed indirect electrochemical methodology for sensing 2-aminoindane, a positional isomer of this compound, as reported in forensic electrochemistry studies. rsc.org
The development of such electrochemical sensors, often enhanced with nanomaterials or molecularly imprinted polymers, improves the specificity and sensitivity for detecting new psychoactive substances (NPS). researchgate.net These techniques are crucial for forensic analysis, allowing for the rapid identification of substances in seized street samples and biological fluids. researchgate.netrsc.org
Computational Chemistry and Structural Biology Insights into 5 Aminoindan
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 5-substituted 2-aminoindane derivatives, a QSAR model could be developed to correlate physicochemical properties (such as hydrophobicity, electronic properties, and steric parameters) with their measured inhibitory potency against a target like phenylalanine ammonia-lyase. researchgate.net Such a model can then be used to predict the activity of newly designed, unsynthesized aminoindan analogues, thereby guiding medicinal chemistry efforts to optimize potency and selectivity. While specific QSAR studies focused solely on 5-aminoindan were not prominently found, this methodology is a standard tool in the development of such inhibitor classes. ijrpr.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a powerful means to study the physical movements of atoms and molecules over time. This technique complements static docking by offering insights into the stability of a predicted ligand-protein complex and the dynamic nature of their interactions. chalcogen.romdpi.com
MD simulations have been applied to N-aralkyl substituted 2-aminoindan (B1194107) derivatives to understand their behavior at the dopamine (B1211576) D₂ receptor. nih.govresearchgate.net These simulations revealed that different derivatives adopt distinct, stable binding modes within the receptor. The differential interactions observed during the simulation could explain why one compound acts as an antagonist while a very similar one behaves as an agonist. nih.gov By simulating the complex in a more realistic environment (including water and a lipid bilayer) over nanoseconds, MD can validate the initial docking pose and reveal crucial dynamic changes in the protein or ligand that are essential for its biological function. mdpi.comosf.io
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. irjmets.com
Pharmacophore Modeling: A pharmacophore model for a target like MAO-B or a monoamine transporter can be generated by aligning a set of active aminoindane inhibitors and extracting their common chemical features in 3D space. ijrpr.comijpsonline.com This model represents the ideal spatial arrangement of functionalities required for binding.
Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large digital libraries containing millions of compounds. nih.gov This process, known as virtual screening, can identify novel molecules that are structurally different from the original aminoindanes (a process called scaffold hopping) but still match the essential pharmacophoric features. unina.it These "hits" can then be acquired or synthesized for experimental testing, potentially leading to the discovery of entirely new classes of inhibitors. kuleuven.bemedchemexpress.com
Preclinical and Translational Research Endeavors Involving 5 Aminoindan
Toxicological Evaluation and Safety Profiling
Neurotoxicity Assessments (e.g., Serotonergic Neurotoxicity)
Research into the neurotoxic potential of 5-Aminoindan and its derivatives has focused on their effects on the serotonergic system, drawing comparisons to other psychoactive compounds like MDMA.
Derivatives of 2-aminoindane, such as 5-iodo-2-aminoindane (B145790) (5-IAI), have been shown to act as releasing agents of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Animal studies indicate that 5-IAI produces significantly less serotonergic neurotoxicity than MDMA. wikipedia.org While some serotonergic neurotoxicity was observed in rats with 5-IAI, it was only at very high doses, approaching lethal levels for many similar compounds in rodents. wikipedia.org Specifically, significant serotonergic toxicity was noted only at doses higher than 40 mg/kg.
Other aminoindane derivatives like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) appear to primarily affect the serotonin system with minimal action on dopamine and noradrenaline receptors. This selectivity for the serotonin system is thought to contribute to the absence of long-term neurotoxicity observed in animal studies at the administered doses. For instance, MMAI caused a temporary reduction in serotonin levels in the frontal cortex and hippocampus of rats, but these levels returned to normal within one to two weeks, and there was no evidence of the selective degeneration of serotonergic axons that is sometimes seen with other substances.
Similarly, 5-methoxy-2-aminoindane (MEAI), another derivative, has been evaluated for its safety profile. In vitro studies on rat brain striatum primary neurons and human primary healthy hepatocytes showed cytotoxic effects only at high concentrations, with calculated IC50 values of 368.2 mg/L and 403.1 mg/L, respectively. osti.govnih.gov Importantly, mixtures of MEAI and ethanol (B145695) did not show any synergistic or additive neurotoxic effects. osti.govnih.gov
The general consensus from preclinical data suggests that while some aminoindanes like 5-IAI may cause slight neurotoxicity at very high doses, they are generally considered less neurotoxic than their amphetamine counterparts. unodc.org This reduced neurotoxicity is often attributed to their more selective action on the serotonin system.
Adverse Behavioral and Physiological Responses
Preclinical studies in rodents have been conducted to assess the behavioral and physiological effects of this compound derivatives.
For 5-methoxy-2-aminoindane (MEAI), a preliminary toxicity study in rats indicated that a single oral dose of 10 mg/kg was well-tolerated. researchgate.net However, at a much higher dose of 100 mg/kg, rats exhibited transient adverse clinical signs. researchgate.net These signs included tremor, Straub tail, difficulty breathing (dyspnea), piloerection, a hunched posture, decreased motor activity, salivation, and staining around the eyes and nose, all of which resolved within a day after dosing. researchgate.net A subsequent study with five-day oral administration of MEAI at doses of 10 and 30 mg/kg in both male and female rats did not result in any significant adverse clinical effects. clearmindmedicine.com
Another aminoindane derivative, 5-iodo-2-aminoindane (5-IAI), is reported to produce entactogenic effects, increasing sociability and trust, based on human anecdotal reports. wikipedia.org However, it is said to produce little euphoria and is less stimulating than MDMA. wikipedia.org
The table below summarizes the observed behavioral and physiological responses to MEAI in preclinical studies.
| Compound | Species | Dose | Observed Effects | Reference |
| MEAI | Rat | 10 mg/kg (single oral) | Well-tolerated | researchgate.net |
| MEAI | Rat | 100 mg/kg (single oral) | Transient tremor, Straub tail, dyspnea, piloerection, hunched back, decreased motor activity, salivation, peri-orbital and peri-nasal staining | researchgate.net |
| MEAI | Rat | 10 and 30 mg/kg (5-day oral) | No significant adverse clinical effects | clearmindmedicine.com |
| MEAI | Mouse | 40 and 60 mg/kg (acute) | Well-tolerated, no observable behavioral changes, increased pedestrian speed and distance traveled | acs.org |
| MEAI | Mouse | 100 mg/kg (acute) | Some adverse effects observed | acs.org |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound derivatives, particularly 5-methoxy-2-aminoindane (MEAI), have been investigated in preclinical rat models.
Following both oral and intravenous administration of MEAI in rats, two primary metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.gov These metabolites result from N-acetylation and oxidative demethylation processes. nih.gov
A study involving single intravenous (10 mg/kg) and oral (10 and 90 mg/kg) doses of MEAI in rats revealed several key PK parameters. MEAI demonstrated extensive total clearance (2.8 L/h/kg) and a very short half-life in both plasma and the brain (0.5-0.7 hours). nih.gov At a 10 mg/kg oral dose, MEAI showed low oral bioavailability (25%) and rapidly achieved peak levels in the brain, with a plasma-to-brain ratio between 3 and 5.5. nih.gov
In terms of pharmacodynamics, MEAI showed weak to moderate inhibition of ligand binding at the 5-HT2B receptor, while other neurochemical targets were not significantly affected. nih.gov
The table below summarizes the key pharmacokinetic parameters of MEAI in rats.
| Parameter | Value | Conditions | Reference |
| Total Clearance | 2.8 L/h/kg | Single i.v. bolus (10 mg/kg) | nih.gov |
| Plasma Half-life | 0.5-0.7 h | Single i.v. bolus (10 mg/kg) | nih.gov |
| Brain Half-life | 0.5-0.7 h | Single i.v. bolus (10 mg/kg) | nih.gov |
| Oral Bioavailability | 25% | Single oral dose (10 mg/kg) | nih.gov |
| Oral Bioavailability | Increased by 500% | Single oral dose (90 mg/kg) | nih.gov |
| Plasma to Brain Ratio | 3-5.5 | Single oral dose (10 mg/kg) | nih.gov |
Development as Therapeutic Agents
Clinical Trial Initiatives (e.g., for Alcohol Use Disorder)
The this compound derivative, 5-methoxy-2-aminoindane (MEAI), is being actively investigated for its therapeutic potential in treating Alcohol Use Disorder (AUD). clearmindmedicine.com Marketed under the developmental code name CMND-100, this compound is the subject of several clinical trial initiatives. clearmindmedicine.comglobenewswire.com
The trial is set to be conducted at several prestigious institutions, including the Sheba Medical Center in Israel, as well as Yale School of Medicine and Johns Hopkins University School of Medicine in the United States. clearmindmedicine.comglobenewswire.com The primary goals of the trial are to determine a tolerable dose and to characterize the safety and pharmacokinetic/pharmacodynamic profiles of CMND-100. globenewswire.com A secondary objective is to assess the preliminary efficacy of the compound in reducing drinking patterns and cravings in individuals with moderate-to-severe AUD. globenewswire.com
The rationale for investigating MEAI for AUD stems from reports of it reducing the desire to consume alcohol while producing a mild, alcohol-like euphoric experience. clearmindmedicine.comglobenewswire.com MEAI is known to interact with serotonergic receptors, specifically 5-HT1a and 5-HT2a, and the serotonergic system is believed to play a crucial role in regulating alcohol intake, reward, and dependence. clearmindmedicine.comglobenewswire.com
Preclinical Programs for Mental Health Disorders (e.g., PTSD and Pro-social Behavior)
In addition to its investigation for alcohol use disorder, the therapeutic potential of the aminoindane class of compounds is being explored in preclinical programs for trauma-related mental health disorders, with a particular focus on Post-Traumatic Stress Disorder (PTSD). biospace.combiospace.com
Awakn Life Sciences Corp. is conducting preclinical research on a series of aminoindane compounds, designated AW21003, for their ability to promote pro-social behavior. biospace.com Enhancing pro-social behaviors like trust, empathy, and social bonding is considered a key factor in addressing the symptoms of PTSD, as it can help individuals overcome feelings of isolation and engage more effectively in therapy. biospace.com
A preclinical study conducted in collaboration with the University of Nottingham used the Social Transmission of Food Preferences (STFP) test in rodent models to evaluate the effects of AW21003. biospace.combiospace.com The results indicated that AW21003 had a positive impact on the social transfer and retention of information, as observer animals treated with the compound were quicker to consume a demonstrated "correct" flavored diet over a novel "incorrect" one. biospace.com
Importantly, the study also highlighted a favorable behavioral safety profile for AW21003. Unlike MDMA, which is known to cause stereotyped behaviors in similar studies, no such behaviors were observed in the animals treated with AW21003. biospace.com These promising initial findings are leading to further preclinical behavioral studies to validate the therapeutic potential of this class of compounds for PTSD. biospace.com These compounds will also be screened for their effects on serotonin, dopamine, and norepinephrine release. biospace.com
Lead Optimization Strategies for Pharmaceutical Applications
Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic potential. For this compound and its analogs, this process involves systematic modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. numberanalytics.com Key strategies employed in the optimization of aminoindan-based compounds include the exploration of structure-activity relationships (SAR), bioisosteric replacement, and scaffold hopping. numberanalytics.comvipergen.combiosolveit.de
The core of lead optimization for this compound derivatives lies in understanding how different functional groups at various positions on the indane ring system influence pharmacological activity. The 2-aminoindane structure serves as a rigid analog of amphetamine, and modifications to this backbone have led to a diverse range of compounds with varying effects. unodc.org
A primary focus of optimization has been on substitutions at the aromatic ring and the amino group. unodc.org These modifications are designed to modulate the compound's interaction with specific biological targets, such as monoamine transporters or G-protein coupled receptors. For instance, research into ring-substituted aminoindane derivatives has shown that their pharmacological profile can be classified generally as monoamine transport inhibitors with some serotonin-releasing activity. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) analysis is fundamental to understanding how chemical structure correlates with biological activity. For aminoindan derivatives, SAR studies have been crucial in identifying key structural motifs responsible for their pharmacological effects.
Systematic modifications of the this compound scaffold have revealed several important trends:
Ring Substitution: The position and nature of substituents on the benzene (B151609) ring of the indane nucleus significantly impact activity and selectivity. For example, the addition of a methoxy (B1213986) group at the 5-position, as seen in 5-methoxy-2-aminoindan (MEAI), has been explored for its potential in modulating appetite and reducing alcohol consumption. acs.orgfigshare.comnih.gov The introduction of a methylenedioxy bridge across the 5 and 6 positions, creating compounds like 5,6-methylenedioxy-2-aminoindan (MDAI), results in potent and selective serotonin releasing agents. unodc.org
N-Alkylation: Modification of the amino group at the 2-position can also alter the pharmacological profile. For example, N-alkylation has been investigated to fine-tune the interaction with specific receptor subtypes. unodc.org
Halogenation: The introduction of a halogen, such as iodine at the 5-position to create 5-iodo-2-aminoindan (5-IAI), has been shown to produce compounds with MDMA-like entactogenic effects, acting as a serotonin–norepinephrine–dopamine releasing agent. wikipedia.orgajrconline.org
The following table summarizes the key pharmacological features of several this compound derivatives, illustrating the structure-activity relationships.
| Compound | Substituents | Key Pharmacological Features |
| 2-Aminoindane (2-AI) | -NH₂ at C2 | Weak psychostimulant effects. |
| 5-Iodo-2-aminoindan (5-IAI) | -I at C5, -NH₂ at C2 | Acts as a serotonin–norepinephrine–dopamine releasing agent with entactogenic effects. wikipedia.org |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | -OCH₂O- at C5-C6, -NH₂ at C2 | Selective serotonin releaser with minimal dopamine activity. |
| 5-Methoxy-2-aminoindan (MEAI) | -OCH₃ at C5, -NH₂ at C2 | Shows potential in reducing alcohol consumption and has antiobesity effects. acs.orgnih.gov |
| 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan | -OCH₃ at C5 and C6, -N(CH₂CH₂CH₃)₂ at C2 | A selective dopamine D3 receptor antagonist. acs.org |
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. researchgate.net In the context of this compound derivatives, this could involve replacing a methoxy group with another electron-donating group to fine-tune receptor interactions or improve metabolic stability.
Scaffold hopping involves replacing the core structure (scaffold) of the lead compound with a structurally different one while maintaining the original biological activity. vipergen.com While less documented specifically for this compound in the provided context, this strategy could be employed to discover novel chemical series with improved drug-like properties, potentially overcoming limitations of the indane scaffold.
Through these lead optimization strategies, researchers continue to explore the therapeutic potential of this compound derivatives for a range of pharmaceutical applications, from central nervous system disorders to metabolic diseases. acs.orgnih.gov
Future Research Directions and Uncharted Territories
Discovery of Novel Therapeutic Applications for 5-Aminoindan and its Derivatives
The structural versatility of the aminoindan scaffold has historically led to the development of compounds with a wide array of pharmacological effects. Future research is poised to build upon this foundation, exploring new therapeutic avenues for this compound and its derivatives.
One area of significant interest lies in the development of novel treatments for central nervous system (CNS) disorders. For instance, certain aminoindan derivatives have been investigated for their potential in treating conditions such as depression, Attention Deficit Disorder (ADD), and Attention Deficit and Hyperactivity Disorder (ADHD). google.com Furthermore, research has pointed towards the potential of specific derivatives, like (R)-N-propargyl-1-aminoindan, in managing various forms of dementia, including Alzheimer's disease, senile dementia, and dementia of the Parkinson's type. google.com
Beyond neurodegenerative and psychiatric conditions, there is growing interest in the application of aminoindan derivatives for other medical needs. For example, 5-methoxy-2-aminoindane (MEAI) is being explored as a potential agent to mitigate binge drinking due to its reported euphoric and alcohol-like effects, coupled with a reduced desire to consume alcoholic beverages. clearmindmedicine.com Additionally, some derivatives have shown promise in treating obesity and related metabolic disorders. blossomanalysis.com The antibacterial properties of certain aminoindane derivatives are also under investigation, with some compounds demonstrating activity against multidrug-resistant bacteria like Acinetobacter baumannii and MRSA. researchgate.net
The following table summarizes some of the potential therapeutic applications of this compound derivatives currently under investigation:
| Potential Therapeutic Application | Investigated Derivative(s) | Key Findings |
| CNS Disorders | (R)-N-propargyl-1-aminoindan, other aminoindan derivatives | Potential efficacy in treating depression, ADD/ADHD, and various dementias. google.com |
| Binge Drinking Mitigation | 5-methoxy-2-aminoindane (MEAI) | Induces mild euphoria and reduces the desire for alcohol. clearmindmedicine.com |
| Obesity and Metabolic Disorders | 5-methoxy-2-aminoindane (MEAI) | Reverses diet-induced obesity in preclinical models. blossomanalysis.com |
| Antibacterial Agents | Various aminoindane derivatives | Activity against pathogenic bacteria, including multidrug-resistant strains. researchgate.net |
| Mood Disorders | 5-Iodo-2-aminoindane (B145790) (5-IAI) | Investigated for its serotonergic activity. evitachem.com |
Elucidation of Detailed Mechanism of Action for Emerging Activities
A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development as safe and effective therapeutic agents. Future research will focus on unraveling the intricate mechanisms of action underlying their emerging activities.
Many aminoindane derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). researchgate.net For example, 5-iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) are known to inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synapse. researchgate.netwikipedia.org This action is believed to be responsible for their entactogenic effects, which are similar to those of MDMA. researchgate.net
However, the pharmacological profile of these compounds is often more complex. 5-IAI, for instance, also shows affinity for various serotonin and adrenergic receptors. wikipedia.org Similarly, while some derivatives like MDAI and 5-IAI are potent serotonin and norepinephrine releasing agents, others, such as 5-methoxy-6-methyl-2-aminoindane (MMAI), act more selectively on serotonin release. researchgate.net This selectivity can lead to different subjective effects. researchgate.net
Future research will likely employ advanced techniques to further dissect these interactions. This includes studying the binding affinities of these compounds to a wider range of receptors and transporters, as well as investigating their downstream signaling pathways. A more detailed understanding of these mechanisms will be critical for designing derivatives with more specific and desirable pharmacological profiles.
Advancements in Stereoselective Synthesis of Complex Aminoindane Scaffolds
The biological activity of chiral molecules like aminoindanes is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing specific stereoisomers is a key area of ongoing research.
Significant progress has already been made in the stereoselective synthesis of aminoindanes. For example, a method for the stereoselective synthesis of 3-aminoindan-1-ones has been developed, which has been successfully used to create active HIV-1 protease inhibitors. nih.gov Another approach involves the diastereoselective heterogeneous metal-catalyzed reduction of a ketimine derived from 1-indanone, which has been used to produce enantiomerically pure (S)-1-aminoindane. researchgate.net
Future advancements in this area are likely to focus on several key aspects:
Development of novel catalysts: The design of new and more efficient catalysts, including both metal-based and organocatalysts, will be crucial for achieving higher levels of stereoselectivity.
Exploration of new synthetic routes: Researchers will continue to explore novel synthetic strategies, such as catalyst-controlled diastereodivergent [3+2] annulation of aromatic imines with alkenes, to create a wider diversity of complex aminoindane scaffolds. researchgate.net
Application of green chemistry principles: There will be an increasing emphasis on developing synthetic methods that are more environmentally friendly, for example, by using greener solvents and reducing the number of synthetic steps.
The following table highlights some of the recent advancements in the stereoselective synthesis of aminoindane scaffolds:
| Synthetic Approach | Key Features | Resulting Compound(s) |
| Regioselective Heck reaction followed by stereoselective Lewis acid mediated annulation | Stereoselective synthesis from triflates of salicylic (B10762653) sulfinyl imines and ethylene (B1197577) glycol vinyl ether. nih.gov | (R)- and (S)-3-aminoindan-1-ones. nih.gov |
| Diastereoselective heterogeneous metal-catalyzed reduction | Utilizes a chiral auxiliary ((R)-phenylglycine amide) for chirality transfer. researchgate.net | Enantiomerically pure (S)-1-aminoindane. researchgate.net |
| Re-catalyzed [3+2] annulation | Stereoselective synthesis from CF3-ketimines and alkyl acrylates. mdpi.com | CF3-aminoindanes. mdpi.com |
| Oxidation/Double-Mannich Reaction Sequence | Allows for the stereoselective formation of tricyclic systems. nih.gov | Diverse alkaloid-like scaffolds. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Aminoindanes
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These powerful computational tools have the potential to significantly accelerate the identification and optimization of new drug candidates from the aminoindane class.
AI and ML can be utilized in several key areas of aminoindane research:
Target Identification and Validation: AI algorithms can analyze vast datasets of biological information to identify and validate new molecular targets for aminoindane-based therapies. accscience.com
Virtual Screening and Hit Identification: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising "hit" molecules. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new aminoindane derivatives with optimized properties, such as improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.com
Prediction of Physicochemical and Pharmacokinetic Properties: AI can predict important properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME), helping to identify molecules with a higher probability of success in clinical trials. nih.gov
By integrating AI and ML into the drug discovery pipeline, researchers can streamline the process, reduce costs, and increase the likelihood of bringing new and effective aminoindane-based therapies to the market. mdpi.com
Exploration of Environmental Impact and Green Chemistry Approaches in Aminoindane Synthesis
The growing awareness of the environmental impact of chemical manufacturing has led to a strong emphasis on the principles of green chemistry. Future research on aminoindane synthesis will increasingly focus on developing more sustainable and environmentally friendly processes.
The core principles of green chemistry, such as waste prevention, the use of safer solvents, and energy efficiency, are highly relevant to the synthesis of aminoindanes. plusplustutors.com Traditional chemical syntheses often generate significant amounts of hazardous waste and consume large amounts of energy. wisdomlib.org By adopting greener approaches, the environmental footprint of aminoindane production can be significantly reduced.
Key areas of focus for green chemistry in aminoindane synthesis include:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petroleum-derived ones. rsc.org
Development of Catalytic Methods: Utilizing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or even performing reactions in the absence of a solvent. plusplustutors.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. plusplustutors.com
By embracing the principles of green chemistry, the synthesis of aminoindanes can become more sustainable, contributing to a healthier planet. mkjc.in
Multi-omics Approaches to Understand Biological Effects
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.com
A multi-omics approach can provide a more holistic view of how these compounds interact with biological systems. researchgate.net For example, by combining data on gene expression (transcriptomics) with data on protein levels (proteomics) and metabolite concentrations (metabolomics), researchers can map the complex signaling pathways that are affected by a particular aminoindane derivative. nih.govnih.gov
This integrated approach can help to:
Identify novel drug targets and biomarkers.
Elucidate the mechanisms of action of these compounds in greater detail. nih.gov
Predict potential off-target effects and toxicity.
Facilitate the development of personalized medicine approaches. azolifesciences.com
The application of multi-omics technologies will be instrumental in advancing our understanding of the complex biological effects of aminoindanes and will pave the way for the development of safer and more effective therapies.
Q & A
Q. What are the established synthetic routes for 5-Aminoindan, and how can reaction conditions be systematically optimized for higher yields?
- Methodological Answer : Begin with classic methods such as catalytic hydrogenation of 5-nitroindan or reductive amination of indanone derivatives. Optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE) to identify interactions between variables. Employ techniques like HPLC or GC-MS to monitor reaction progress and purity. Document all conditions rigorously to ensure reproducibility, as per guidelines for experimental sections in academic journals . For yield optimization, apply statistical tools (e.g., ANOVA) to analyze factorial experiments .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use H/C NMR to confirm molecular structure and assess purity, focusing on aromatic proton splitting patterns and amine-group signals. Complement with FT-IR for functional group validation (e.g., N-H stretches at ~3300 cm). Pair HPLC or UPLC with UV/Vis detection to quantify purity, ensuring calibration against certified reference standards. For ambiguous results, cross-validate with high-resolution mass spectrometry (HRMS) . Data interpretation should align with spectral databases (e.g., SciFinder) and prior literature on indan derivatives .
Q. What are the stability profiles of this compound under standard laboratory storage conditions, and how should degradation products be identified?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use LC-MS to track degradation kinetics and identify byproducts (e.g., oxidation at the amine group). Compare degradation pathways to structurally similar amines, referencing protocols for stability testing in organic compounds . Store samples in inert atmospheres (argon) at -20°C, and validate long-term stability via periodic reanalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets to identify variables causing discrepancies (e.g., assay protocols, cell lines, solvent systems). Replicate key studies under standardized conditions, controlling for batch-to-batch compound variability. Apply multivariate regression to isolate confounding factors. For conflicting computational predictions (e.g., docking studies), validate using in vitro binding assays . Document all methodological deviations to enable cross-study comparisons .
Q. What strategies are effective for integrating computational modeling (e.g., DFT, MD) with experimental data to elucidate this compound’s reaction mechanisms?
- Methodological Answer : Use Density Functional Theory (DFT) to model transition states in catalytic reactions, correlating activation energies with experimental kinetic data. Validate molecular dynamics (MD) simulations of solvent interactions using NMR-derived diffusion coefficients. Cross-reference computational predictions with isotopic labeling experiments (e.g., N tracing in amination reactions). Ensure transparency by publishing raw simulation data and code repositories .
Q. How should researchers design experiments to investigate this compound’s role in modulating neurotransmitter systems, while controlling for off-target effects?
- Methodological Answer : Employ selective receptor antagonists in in vitro assays (e.g., hippocampal slice electrophysiology) to isolate target pathways. Use CRISPR-edited cell lines to knock out suspected off-target receptors. Pair behavioral studies in animal models with microdialysis to measure neurotransmitter release. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid redundant questions .
Q. What methodologies are recommended for analyzing this compound’s environmental impact, particularly its persistence and toxicity in aquatic systems?
- Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., OECD 301F) and aquatic toxicity assays (e.g., Daphnia magna acute toxicity). Use LC-MS/MS to quantify bioaccumulation in model organisms. Compare experimental half-lives with EPI Suite predictions, adjusting for pH-dependent solubility. Reference GHS classification protocols for hazard communication .
Guidance for Data Reporting and Replication
- Experimental Replication : Provide step-by-step protocols in Supplementary Information, including raw spectral data and instrument calibration logs .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-reviews .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal models or human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
